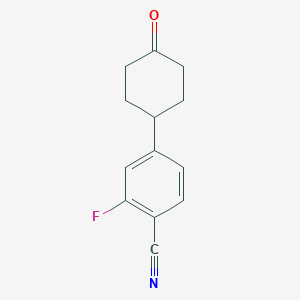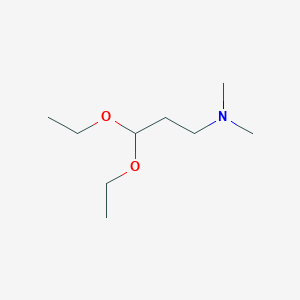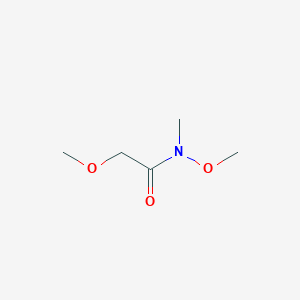![molecular formula C14H13ClN2O B178830 Urea, [(3-chlorophenyl)phenylmethyl]- CAS No. 117211-21-9](/img/structure/B178830.png)
Urea, [(3-chlorophenyl)phenylmethyl]-
Overview
Description
Meta-Chlorobenzhydryl urea is a chemical compound known for its anticonvulsant properties. It has been studied for its effects on the benzodiazepine receptor system in the brain, particularly in the context of alcohol addiction . This compound is also known for its role as a cytochrome P450 modulator, influencing various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Meta-Chlorobenzhydryl urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, avoiding the use of harmful chemicals like phosgene.
Industrial Production Methods: The industrial production of meta-Chlorobenzhydryl urea involves scalable synthesis techniques that ensure high chemical purity and yield. The process typically includes simple filtration or routine extraction procedures, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Meta-Chlorobenzhydryl urea undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the double oxidation of hydrazides using meta-chloroperbenzoic acid, which leads to the formation of N-1-piperidonyl amides .
Common Reagents and Conditions:
Oxidation: Meta-chloroperbenzoic acid is commonly used as an oxidizing agent.
Reduction: Typical reducing agents include sodium borohydride.
Substitution: Halogenated solvents and catalysts are often employed.
Major Products: The major products formed from these reactions include various substituted ureas and amides, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Meta-Chlorobenzhydryl urea has a wide range of scientific research applications:
Mechanism of Action
Meta-Chlorobenzhydryl urea exerts its effects by increasing the affinity of benzodiazepine receptors in the brain cortex, which enhances GABA neurotransmission . This mechanism is particularly beneficial in reducing alcohol consumption and treating epilepsy. The compound acts as a cytochrome P450 modulator, influencing various metabolic pathways .
Comparison with Similar Compounds
- Galodif
- Halodif
- Meta-chloroperbenzoic acid
Comparison: Meta-Chlorobenzhydryl urea is unique in its dual role as an anticonvulsant and a cytochrome P450 modulator. While similar compounds like Galodif and Halodif share some properties, meta-Chlorobenzhydryl urea’s specific effects on the benzodiazepine receptor system and its applications in treating alcohol addiction set it apart .
Properties
IUPAC Name |
[(3-chlorophenyl)-phenylmethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-8-4-7-11(9-12)13(17-14(16)18)10-5-2-1-3-6-10/h1-9,13H,(H3,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPUSIQKYOCUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386021 | |
| Record name | Urea, [(3-chlorophenyl)phenylmethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117211-21-9 | |
| Record name | N-[(3-Chlorophenyl)phenylmethyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117211-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, [(3-chlorophenyl)phenylmethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Urea, [(3-chlorophenyl)phenylmethyl]- exert its anticonvulsant effects?
A1: While the precise mechanism of action remains to be fully elucidated, research suggests that Urea, [(3-chlorophenyl)phenylmethyl]- influences neuronal activity and ion balance within the brain. Studies show that this compound promotes synchronization of spontaneous bioelectric activity in various brain regions associated with seizure activity, such as the motor cortex, dorsal hippocampus, and basolateral nuclei of the amygdala [, ]. This synchronization might disrupt the aberrant electrical activity patterns characteristic of seizures. Additionally, Urea, [(3-chlorophenyl)phenylmethyl]- has been observed to increase the extracellular concentration of sodium ions (Na+) and decrease intracellular potassium ions (K+) in these brain regions [, ]. This alteration in ionic balance could contribute to stabilizing neuronal excitability and reducing susceptibility to seizures.
Q2: What is the impact of Urea, [(3-chlorophenyl)phenylmethyl]- on brain activity in different regions?
A2: Urea, [(3-chlorophenyl)phenylmethyl]- demonstrates region-specific effects on brain activity. In the motor cortex, dorsal hippocampus, and basolateral amygdala, the compound elevates the seizure threshold, indicating a decrease in the susceptibility to convulsant stimuli [, ]. This suggests a potential role in suppressing seizure initiation and propagation. Furthermore, in the visual cortex, Urea, [(3-chlorophenyl)phenylmethyl]- increases the index of low-frequency flicker acquisition while reducing the response to high-frequency oscillations [, ]. These findings imply that the compound might modulate visual processing by enhancing sensitivity to slow-changing stimuli and dampening responses to rapid, potentially epileptogenic, visual inputs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


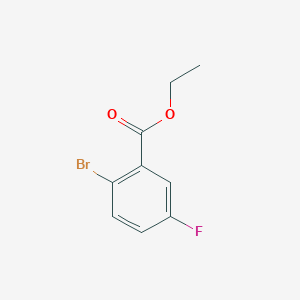
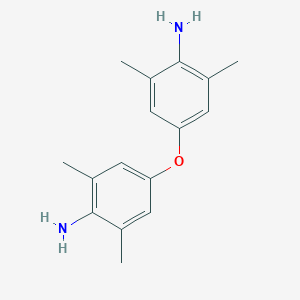
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)
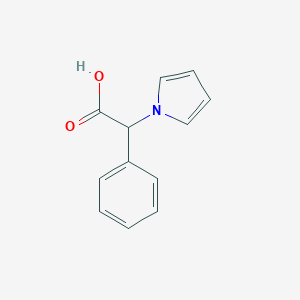
![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)
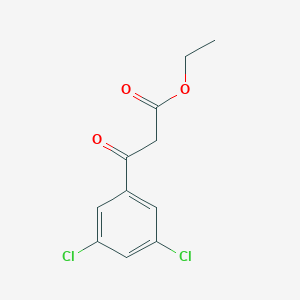
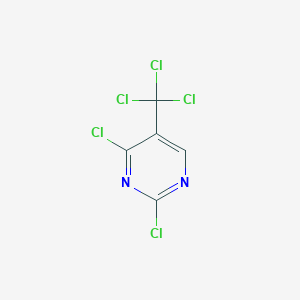
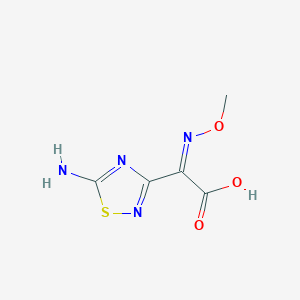
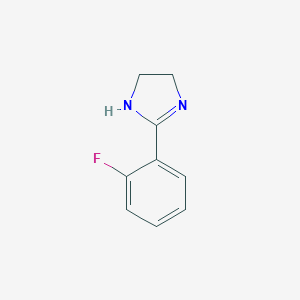
![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)

